5-Azaspiro[2.3]hexan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexan-2-amine |
InChI |
InChI=1S/C5H10N2/c6-4-1-5(4)2-7-3-5/h4,7H,1-3,6H2 |
InChI Key |
HUYFERUUFCSQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CNC2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Azaspiro 2.3 Hexan 2 Amine Derivatives
Strategies for the Construction of the Spiro[2.3]hexane Core
The formation of the spiro[2.3]hexane core is a critical step in the synthesis of 5-azaspiro[2.3]hexan-2-amine derivatives. This can be achieved through several methodologies, primarily involving the construction of the cyclopropane (B1198618) ring onto a pre-existing four-membered ring or vice versa.
Cyclopropanation Reactions for Spiro[2.3]hexane Formation
Cyclopropanation reactions are a cornerstone in the synthesis of spiro[2.3]hexane systems. These methods involve the addition of a carbene or carbene equivalent to an alkene, forming the three-membered ring.
| Starting Material | Reagent | Product | Yield | Reference |
| α,β-Unsaturated ester derived from azetidinone | Dimethylsulfoxonium methylide | Spiro[2.3]hexane derivative | Modest | thieme-connect.com |
Transition metal catalysts, particularly those based on rhodium and copper, have proven to be highly effective for cyclopropanation reactions. These methods often involve the decomposition of diazo compounds to generate a metal-carbene intermediate, which then reacts with an alkene.
Rhodium-catalyzed cyclopropanation has been successfully employed in the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.orgresearchgate.net For instance, the diastereoselective rhodium-catalyzed cyclopropanation of a terminal double bond on an azetidine (B1206935) derivative with ethyl diazoacetate has been reported. beilstein-journals.orgresearchgate.net This reaction preferentially affords the trans-cyclopropane products. beilstein-journals.org The efficiency and selectivity of these reactions can be influenced by the choice of rhodium catalyst and the steric and electronic properties of the diazo compound and the alkene. nih.govnih.govrsc.org
Copper-catalyzed cyclopropanation offers an alternative approach. chemrxiv.orgrsc.orgnih.gov While less commonly reported specifically for 5-azaspiro[2.3]hexane systems, copper catalysts are widely used for the cyclopropanation of a variety of alkenes with diazo compounds. chemrxiv.orgrsc.orgnih.gov Nickel-catalyzed cyclopropanation has also been explored for the synthesis of methylenespiro[2.3]hexane derivatives from [1.1.1]propellane. organic-chemistry.orgnih.gov
| Catalyst | Diazo Compound | Alkene Substrate | Product | Key Features | References |
| Rhodium(II) acetate (B1210297) | Ethyl diazoacetate | Azetidine with terminal double bond | 5-Azaspiro[2.3]hexane derivative | Diastereoselective, favors trans isomer | beilstein-journals.orgresearchgate.net |
| Rh₂(S-TCPTAD)₄ | Aryl- and vinyldiazoacetates | Electron-deficient alkenes | Cyclopropanes | Highly enantioselective | nih.govrsc.org |
| Nickel(0) | - | [1.1.1]Propellane and functionalized alkenes | Methylenespiro[2.3]hexane | High selectivity, suppresses side reactions | organic-chemistry.orgnih.gov |
| Copper(I) | - | Ethynyl methylene (B1212753) cyclic carbamates | Spirocyclic compounds | Mild conditions, broad scope | chemrxiv.org |
Electrochemical methods represent a greener and often more efficient alternative to traditional chemical methods. An electrochemical approach for the cyclopropanation of alkenes has been developed, utilizing a nickel-catalyzed process in a continuous-flow system. researchgate.net This method demonstrates a broad substrate scope, accommodating both electron-rich and electron-poor alkenes with good functional group tolerance. researchgate.net A trisubstituted alkene derived from an azetidine was successfully cyclopropanated using this technique, highlighting its potential for synthesizing biologically relevant spiro-compounds. researchgate.net Photoinduced synthesis of functionalized spiro[2.3]hexanes has also been reported as an additive-free and environmentally friendly approach. researchgate.netrsc.org
Biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered carbene transferases, derived from proteins like myoglobin (B1173299) and cytochrome P450, have been developed to catalyze intramolecular and intermolecular cyclopropanation reactions with high enantioselectivity. rochester.educaltech.edufigshare.comresearchgate.netnih.gov These enzymatic platforms offer a green and efficient route to chiral cyclopropanes. While specific examples for the synthesis of 5-azaspiro[2.3]hexane-2-amine are not yet prevalent, the potential for applying these biocatalysts to the asymmetric synthesis of this scaffold is significant. nih.govacs.orgfigshare.com Engineered enzymes have demonstrated the ability to catalyze the cyclopropanation of heteroatom-bearing alkenes, which is a key structural feature in the precursors to 5-azaspiro[2.3]hexane derivatives. caltech.edufigshare.com
Cyclobutane (B1203170) or Azetidine Ring-Based Cyclopropanation
An alternative strategy for constructing the spiro[2.3]hexane core involves forming the cyclopropane ring from a precursor that already contains a cyclobutane or azetidine ring. researchgate.netresearchgate.net This approach often relies on the cyclopropanation of an exocyclic double bond on the four-membered ring. The synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane and 5-azaspiro[2.3]hexane scaffolds has been achieved through the cyclopropanation of the corresponding cyclobutane or azetidine derivatives. researchgate.netresearchgate.net The development of methods for the synthesis of cyclobutanes and azetidines is therefore crucial for this strategy. organic-chemistry.orgmagtech.com.cnrsc.orgnih.govresearchgate.net
[2+2] Cycloaddition Reactions for Heterospiro[2.3]hexane Construction
While direct [2+2] cycloaddition is a common strategy for the formation of cyclobutane rings, its application in the direct construction of the 5-azaspiro[2.3]hexane core from simple, acyclic precursors is less documented in the reviewed literature. More commonly, the spirocyclic framework is assembled through cyclopropanation of a pre-existing azetidine ring. researchgate.netbeilstein-journals.org However, the principles of [2+2] cycloaddition are relevant in the synthesis of related spirocyclic systems and can provide insight into potential synthetic routes. For instance, palladium-catalyzed [2+2] cycloaddition of diazocarbonyls with olefins has been explored, although this typically leads to cyclopropanation. acs.org The challenge in applying [2+2] cycloaddition to form the azetidine ring of the 5-azaspiro[2.3]hexane system lies in controlling the regioselectivity and preventing competing reaction pathways.
Stereoselective Synthesis and Diastereomeric Control in 5-Azaspiro[2.3]hexane Systems
The control of stereochemistry is a critical aspect in the synthesis of 5-azaspiro[2.3]hexane derivatives, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. researchgate.net
Diastereoselective Approaches (e.g., Rhodium-Catalyzed Cyclopropanation)
A key strategy for introducing the cyclopropane ring in a diastereoselective manner is through rhodium-catalyzed cyclopropanation of an exocyclic methylene azetidine derivative. researchgate.netbeilstein-journals.orgnih.gov This reaction involves the decomposition of a diazo compound, such as ethyl diazoacetate, by a rhodium(II) catalyst to generate a rhodium carbene intermediate. This intermediate then reacts with the alkene to form the cyclopropane ring. wikipedia.org The diastereoselectivity of this process is influenced by the catalyst, the substituents on the azetidine ring, and the reaction conditions. beilstein-journals.orgacs.orgchemrxiv.org
In the synthesis of conformationally "frozen" analogues of L-glutamic acid, a rhodium-catalyzed cyclopropanation was employed to introduce the cyclopropyl (B3062369) moiety onto an azetidine precursor derived from D-serine. researchgate.netbeilstein-journals.orgnih.gov This reaction yielded a mixture of diastereomers, with the trans isomers being the major products. beilstein-journals.org The preference for the trans diastereomers is consistent with theoretical calculations indicating their greater stability. researchgate.net The choice of chiral rhodium catalysts, such as those with carboxylate ligands, can further enhance the enantioselectivity and diastereoselectivity of the cyclopropanation. chemrxiv.orgnih.govnih.gov
Table 1: Diastereomeric Ratio in Rhodium-Catalyzed Cyclopropanation
| Catalyst | Substrate | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | Azetidine-derived olefin | Predominantly trans | beilstein-journals.org |
| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | High diastereoselectivity | nih.gov |
| Rh₂(p-PhTPCP)₄ | Azacyclomethylidenes | High diastereoselectivity | chemrxiv.org |
Enzymatic Stereodivergent Synthesis
Enzymatic methods offer a powerful alternative for achieving high levels of stereocontrol in the synthesis of azaspiro[2.y]alkanes. chemrxiv.org A carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, demonstrating excellent enantio- and diastereoselectivity. chemrxiv.org This stereodivergent approach allows for the selective synthesis of different stereoisomers, which is a significant advantage for exploring structure-activity relationships in drug discovery. chemrxiv.orgresearchgate.net The reactions are typically performed in an aqueous environment, highlighting the green chemistry aspect of this methodology. chemrxiv.org This enzymatic platform has shown broad substrate generality and is amenable to gram-scale synthesis, making it a practical tool for accessing a wide range of desired azaspiro[2.y]alkane stereoisomers. chemrxiv.org
Separation and Characterization of Diastereomers
Following a diastereoselective synthesis that produces a mixture of stereoisomers, efficient separation and unambiguous characterization are crucial. beilstein-journals.org In the synthesis of 5-azaspiro[2.3]hexane derivatives, the resulting mixture of diastereomers can be complex. For instance, one rhodium-catalyzed cyclopropanation yielded six diastereoisomers, with two being major products. beilstein-journals.org
Semi-preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation of pure diastereomers from such mixtures. beilstein-journals.org Once separated, the stereochemistry of the individual isomers can be elucidated using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. beilstein-journals.org Theoretical calculations of the relative energies of the possible diastereomers can also be used to support the experimental assignments. researchgate.net
Table 2: Characterization of 5-Azaspiro[2.3]hexane Diastereomers
| Diastereomer | Relative Ratio (%) | Characterization Method | Reference |
| Major Isomer 1 | 49 | Chiral HPLC, NOE Spectroscopy | beilstein-journals.org |
| Major Isomer 2 | 33 | Chiral HPLC, NOE Spectroscopy | beilstein-journals.org |
| Minor Isomers | 12, 3, 1.8, 1.2 | HPLC | beilstein-journals.org |
Functional Group Interconversions and Derivatization Strategies
Once the 5-azaspiro[2.3]hexane scaffold is constructed, further modifications are often necessary to introduce the desired functional groups.
Modified Curtius Rearrangement for Amine Introduction
The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govnih.govwikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate. wikipedia.orgorganic-chemistry.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.org A key advantage of the Curtius rearrangement is that it proceeds with retention of stereochemistry at the migrating carbon center. nih.govwikipedia.org
In the context of 5-azaspiro[2.3]hexane derivatives, a modified Curtius rearrangement can be employed to introduce an amine functionality. researchgate.net For example, a carboxylic acid precursor can be converted to an acyl azide, which then undergoes rearrangement to the corresponding isocyanate. Subsequent hydrolysis or reaction with a suitable nucleophile affords the desired amine derivative. nih.gov This method is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules. nih.govwikipedia.org The Shioiri-Yamada modification, which uses diphenylphosphoryl azide (DPPA), is a common and efficient way to carry out the Curtius rearrangement in a one-pot procedure. nih.gov
Selective Deprotection Methodologies (e.g., Cbz, Boc)
The selective removal of protecting groups is a critical step in the multi-step synthesis of complex molecules like this compound derivatives. The two most common amine protecting groups, Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc), are frequently employed, and their selective cleavage in the presence of other sensitive functionalities is paramount.
In the synthesis of complex 5-azaspiro[2.3]hexane analogues, the final deprotection step often involves the removal of a Boc group to unveil the target amino acid. For instance, the cleavage of the Boc protecting group from precursors to yield the final spirocyclic amino acid derivatives has been accomplished using formic acid at room temperature. beilstein-journals.org
A range of methodologies exists for the deprotection of Cbz and Boc groups, offering chemists flexibility based on the substrate's sensitivity and functional group tolerance. organic-chemistry.org For Cbz groups, while traditional hydrogenolysis is common, alternative methods are available for substrates with reducible functionalities. organic-chemistry.org One such method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which effectively removes the Cbz group at room temperature with good functional group tolerance. organic-chemistry.org Another mild, nucleophilic deprotection protocol for Cbz and other carbamates uses 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide (DMA) at 75 °C. organic-chemistry.org
For Boc groups, removal is typically achieved under acidic conditions. nih.gov However, thermal deprotection in a continuous flow system has emerged as a powerful alternative that avoids the use of acid catalysts. nih.gov This method allows for the selective deprotection of different N-Boc groups within the same molecule by precise temperature control. For example, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group. nih.gov This technique offers significant advantages for scalability and process control. nih.gov
| Protecting Group | Reagents and Conditions | Applicability/Selectivity Notes | Source |
|---|---|---|---|
| Boc | Formic acid, room temperature | Used in the final deprotection step of 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org | beilstein-journals.org |
| Boc | Thermal, continuous flow (e.g., 170-230 °C in MeOH or TFE) | Acid-free conditions. Allows for selective deprotection of aryl vs. alkyl N-Boc groups by temperature control. nih.gov | nih.gov |
| Cbz | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), room temperature | Cost-effective, scalable, and tolerates reducible groups and O- and N-Bn protecting groups. organic-chemistry.org | organic-chemistry.org |
| Cbz | 2-Mercaptoethanol, K₃PO₄, N,N-dimethylacetamide (DMA), 75 °C | Nucleophilic conditions, suitable for substrates with sensitive functionalities where hydrogenolysis is not viable. organic-chemistry.org | organic-chemistry.org |
Formation of Monoprotected Diamine Analogues
The synthesis of monoprotected diamines is crucial for their subsequent elaboration into more complex structures, such as in peptide synthesis or the preparation of ligands for biological targets. For the 5-azaspiro[2.3]hexane scaffold, a key strategy involves the diastereoselective cyclopropanation of a substituted azetidine precursor. beilstein-journals.orgresearchgate.net
The synthesis of monoprotected 5-azaspiro[2.3]hexane-1-amine derivatives has been described, relying on the cyclopropanation of the corresponding azetidine derivatives. researchgate.net This approach allows for the stereocontrolled installation of the cyclopropane ring, which is fundamental to establishing the final three-dimensional structure of the spirocyclic system.
A general and efficient route to these scaffolds starts from a suitably protected azetidinone derivative. beilstein-journals.orgresearchgate.net For example, the synthesis can commence from an N-Boc protected 3-azetidinone, which is converted to an exocyclic methylene intermediate. beilstein-journals.orgresearchgate.net The key cyclopropanation step is then performed on this alkene. An efficient method for this transformation is a rhodium-catalyzed reaction using a carbene source like ethyl diazoacetate. beilstein-journals.org This reaction can exhibit high diastereoselectivity, preferentially affording the trans-cyclopropane products. beilstein-journals.orgresearchgate.net Following the cyclopropanation, sequential deprotection and functional group manipulations can lead to the desired monoprotected diamine analogue. beilstein-journals.org
| Step | Description | Key Reagents/Catalysts | Source |
|---|---|---|---|
| 1 | Formation of exocyclic methylene azetidine | Petasis reagent or similar olefination reagents on an N-protected 3-azetidinone. researchgate.net | researchgate.net |
| 2 | Diastereoselective Cyclopropanation | Rhodium(II) acetate, ethyl diazoacetate. beilstein-journals.org | beilstein-journals.org |
| 3 | Isolation and Purification | Flash chromatography to separate diastereomers. beilstein-journals.org | beilstein-journals.org |
| 4 | Further Transformations | Selective deprotection and functional group interconversion to yield the target monoprotected diamine. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
Scalability and Process Development Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires careful consideration of safety, cost, efficiency, and robustness of the chemical process.
A key consideration is the choice of reagents. In the synthesis of the azetidinone precursor, an early optimization involved replacing the hazardous and explosive diazomethane (B1218177) (CH₂) with the safer and more scalable trimethylsilyl (B98337) diazomethane (TMSCHN₂) for a methylation step. beilstein-journals.org This change is a critical process development improvement.
The core cyclopropanation reaction, often catalyzed by rhodium, presents its own set of scalability challenges. beilstein-journals.orgnih.gov While rhodium catalysts are highly efficient, they are also expensive. A scalable process would need to focus on minimizing the catalyst loading, optimizing reaction conditions to ensure high turnover numbers, and potentially implementing methods for catalyst recovery and recycling.
Furthermore, ensuring diastereoselectivity on a large scale is crucial to avoid costly and difficult purification of isomers. The reported rhodium-catalyzed cyclopropanation shows good trans selectivity, which is a favorable feature for process development. beilstein-journals.orgresearchgate.net
For the deprotection steps, particularly the removal of Boc groups, traditional batch processing with strong acids can present challenges on a large scale, including reactor compatibility and handling of corrosive materials. nih.gov The implementation of a continuous flow thermal deprotection method offers a significant advantage. nih.gov This technology allows for better control over reaction parameters, improved safety by minimizing the volume of material at high temperature at any given time, and potential for higher throughput and automation, making it an attractive option for industrial production. nih.gov
| Process Step | Scalability Consideration | Proposed Solution/Improvement | Source |
|---|---|---|---|
| Azetidinone Synthesis | Use of hazardous reagents (e.g., diazomethane). | Replacement with safer alternatives like trimethylsilyl diazomethane (TMSCHN₂). beilstein-journals.org | beilstein-journals.org |
| Cyclopropanation | High cost of rhodium catalyst. | Optimization of catalyst loading; development of catalyst recovery and recycling protocols. beilstein-journals.org | beilstein-journals.orgnih.gov |
| Purification | Separation of diastereomers can be difficult and costly on a large scale. | Maximize diastereoselectivity of the cyclopropanation step through catalyst and condition screening. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
| Deprotection | Handling of strong, corrosive acids in large batch reactors. | Implement continuous flow thermal deprotection for an acid-free, safer, and more controllable process. nih.gov | nih.gov |
Structural Elucidation and Conformational Analysis of 5 Azaspiro 2.3 Hexan 2 Amine and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 5-azaspiro[2.3]hexane derivatives, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, allowing for the assignment of the molecular framework.
More advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are crucial for elucidating the stereochemistry and preferred conformations of these spirocyclic systems. beilstein-journals.org NOE studies rely on the through-space transfer of nuclear spin polarization between protons that are in close proximity, typically within 5 Å. The observation of an NOE correlation between two protons provides direct evidence of their spatial closeness, which is invaluable for assigning relative stereochemistry.
In the context of substituted 5-azaspiro[2.3]hexane derivatives, the presence of multiple chiral centers can lead to the formation of several diastereoisomers. beilstein-journals.org The stereochemistry of these isomers can be determined by careful analysis of NOE data. For instance, in a study on conformationally restricted analogues of L-glutamic acid based on the 5-azaspiro[2.3]hexane scaffold, NOE studies were instrumental in elucidating the stereochemistry of the two most abundant diastereoisomers obtained from a rhodium-catalyzed cyclopropanation reaction. beilstein-journals.org The relative stereochemistry of the substituents on the azetidine (B1206935) and cyclopropane (B1198618) rings was assigned based on the presence or absence of specific NOE correlations.
Table 1: Illustrative NOE Correlations for Stereochemical Assignment of a Substituted 5-Azaspiro[2.3]hexane Derivative
| Proton 1 | Proton 2 | Observed NOE | Implied Spatial Proximity | Stereochemical Implication |
| H-2 | H-4a | Strong | Close | cis relationship between substituents at C2 and C4 |
| H-2 | H-4b | Weak/Absent | Distant | trans relationship between substituents at C2 and C4 |
| H-6a | H-1' | Present | Proximal | Defines the orientation of the cyclopropane ring relative to the azetidine ring |
Note: This table is illustrative and based on the principles of NOE analysis for stereochemical determination.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can measure the mass of a molecule with very high accuracy (typically to within 5 ppm).
For a compound such as 5-azaspiro[2.3]hexan-2-amine, HRMS would be used to confirm its elemental composition (C₅H₁₀N₂). The experimentally measured exact mass would be compared to the theoretically calculated mass, and a close match would provide strong evidence for the correct molecular formula. This technique is also highly sensitive to the presence of impurities, which would appear as additional signals in the mass spectrum.
Table 2: High-Resolution Mass Spectrometry Data for a Hypothetical Analysis of this compound
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |
| [C₅H₁₁N₂]⁺ ([M+H]⁺) | 99.0917 | 99.0915 | -2.0 |
Note: This table represents hypothetical data for illustrative purposes.
X-ray Crystallography for Absolute Configuration and Solid-State Conformations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the absolute configuration and the preferred conformation of the molecule in the solid state.
For chiral molecules like many 5-azaspiro[2.3]hexane derivatives, single-crystal X-ray analysis is the gold standard for assigning the absolute stereochemistry of each chiral center. While no crystal structure for the parent this compound has been reported in the reviewed literature, a study on carbocyclic spiro[2.3]hexane derivatives highlights the utility of this technique for structural analysis of this class of compounds. thieme-connect.com An X-ray crystal structure of a suitable derivative of this compound would provide invaluable insights into its solid-state conformation, including the pucker of the azetidine ring and the relative orientation of the two rings.
Table 3: Representative Crystallographic Data Parameters for a Spirocyclic Compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 12.678 |
| β (°) | 98.76 |
| Volume (ų) | 1092.5 |
| Z | 4 |
| R-factor | 0.045 |
Note: This table contains representative data and does not correspond to this compound.
Computational Chemistry Approaches to Conformational Landscape
Computational chemistry provides powerful tools to complement experimental data and to gain a deeper understanding of the conformational preferences and dynamic behavior of molecules.
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the relative energies of different stereoisomers and conformers of a molecule with a high degree of accuracy. This information is crucial for predicting the thermodynamically most stable structures and for rationalizing the observed product distributions in chemical reactions.
In a study on the synthesis of 5-azaspiro[2.3]hexane derivatives, QM calculations were performed to assess the relative stability of the four possible diastereoisomers of a key intermediate. beilstein-journals.org The results of these calculations were in good agreement with the experimentally observed diastereoselectivity, confirming that the reaction favored the formation of the most stable diastereoisomers. beilstein-journals.org
Table 4: Calculated Relative Stabilities of Diastereoisomers of a 5-Azaspiro[2.3]hexane Derivative
| Diastereoisomer | Relative Energy (kcal/mol) |
| 20a | 0.00 |
| 20c | 0.00 |
| 20b | +1.49 |
| 20d | +4.48 |
Data sourced from a study on L-glutamic acid analogues. beilstein-journals.org
While X-ray crystallography provides a static picture of a molecule in the solid state, molecules in solution are dynamic and can exist in an equilibrium of multiple conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.
MD simulations can provide valuable insights into the conformational landscape of this compound in a solvent environment. By simulating the movements of the atoms over time, it is possible to identify the most populated conformational states, the energy barriers between them, and the influence of the solvent on the conformational equilibrium. Although no specific MD studies on this compound were identified in the reviewed literature, this technique would be highly applicable to understanding its dynamic behavior and its interactions with biological targets.
Exit Vector Plot (EVP) Analysis for Ligand Design and Bioisosteric Rationale
Exit Vector Plot (EVP) analysis is a powerful computational tool used to visualize and analyze the chemical space covered by molecular scaffolds. rsc.org This method is particularly valuable for designing ligands and establishing a rationale for bioisosteric replacements by characterizing the spatial orientation of substituents on a core structure. rsc.org The analysis provides a convenient way to classify the conformational space of disubstituted scaffolds, which can guide rational scaffold replacement in drug discovery. rsc.org
For spirocyclic systems like 5-azaspiro[2.3]hexane, EVP analysis helps to understand their potential to mimic the three-dimensional structures of other common motifs in medicinal chemistry. researchgate.net The rigid nature of the spirocyclic scaffold locks the conformation of a molecule, allowing for a controlled and predictable orientation of functional groups, which can lead to improved efficacy and selectivity for a biological target. researchgate.net
In the case of 1,5-disubstituted (aza)spiro[2.3]hexanes, EVP analysis, supported by X-ray diffraction studies, has been used to provide a rationale for their application as bioisosteres of saturated rings like piperidine (B6355638) and cycloalkanes. researchgate.net The analysis of the geometric parameters, such as the distance and angles between the exit vectors originating from the points of substitution, allows for a direct comparison with the conformational space of established pharmacophores.
The EVP for disubstituted saturated rings, including spirocycles, reveals distinct, well-defined regions analogous to the α, β, γ, and δ regions found in Ramachandran plots for peptides. rsc.org The location of a particular scaffold within these plots indicates the relative orientation of its substituents. This information is critical for designing molecules where a specific spatial arrangement of pharmacophoric features is required for interaction with a receptor.
| φ₁, φ₂ | Torsion angles defining the vector orientation relative to the scaffold. | Provides detailed conformational information of the substituents. |
By mapping the EVP of 5-azaspiro[2.3]hexane derivatives, medicinal chemists can assess their suitability as mimics for other cyclic systems. For instance, the analysis might reveal that the conformational restriction imposed by the spirocycle stabilizes conformations that are relevant for biological activity but are only transiently accessible to more flexible rings like piperidine. researchgate.net This provides a strong bioisosteric rationale for incorporating the 5-azaspiro[2.3]hexane scaffold to improve properties such as target selectivity and metabolic stability.
5 Azaspiro 2.3 Hexan 2 Amine As a Bioisosteric Motif in Rational Drug Design
Comparison with Conventional Bioisosteres
The unique structural properties of the 5-azaspiro[2.3]hexane motif position it as a valuable alternative to more conventional bioisosteres, particularly for common cyclic structures found in pharmaceuticals.
Role as an Alternative Piperidine (B6355638) Bioisostere
The piperidine ring is a ubiquitous scaffold in medicinal chemistry. However, the search for novel bioisosteres that can mimic its structure while offering advantages in physicochemical properties is an ongoing effort. The constitutional isomer of 5-azaspiro[2.3]hexane, 4-azaspiro[2.3]hexane, has recently been identified as a promising, and previously overlooked, piperidine bioisostere. rsc.orgresearchgate.net Initial physicochemical profiling demonstrated that replacing a piperidine ring with the 4-azaspiro[2.3]hexane motif could modulate a compound's basicity and lipophilicity. rsc.orgenamine.net
Exit vector analysis has shown that the 1,4-disubstituted 4-azaspiro[2.3]hexane scaffold is structurally similar to trans-1,4-disubstituted cyclohexanes and 1,4-disubstituted piperidines. rsc.org Given the structural similarities between the 4-aza and 5-aza isomers, it is plausible that the 5-azaspiro[2.3]hexane scaffold can also serve as a conformationally restricted piperidine surrogate, offering a novel way to orient substituents in three-dimensional space and to fine-tune molecular properties. Other related spirocyclic systems, such as 1-azaspiro[3.3]heptanes, have also been successfully synthesized and validated as piperidine bioisosteres. nih.gov
Isosteric Replacement for Five- and Six-Membered Carbocyclic and Heterocyclic Rings
The concept of using saturated scaffolds to replace aromatic rings is a powerful strategy in drug design to improve properties such as solubility and metabolic stability while maintaining biological activity. The spiro[3.3]heptane core, a close relative of the spiro[2.3]hexane system, has been successfully demonstrated as a saturated bioisostere for para- and meta-substituted benzene (B151609) rings. researchgate.netnih.govresearchgate.net This replacement strategy has been applied to modify existing drugs, resulting in novel, patent-free analogues with high potency. nih.gov
The rationale extends to other cyclic systems. For instance, 2-oxabicyclo[2.1.1]hexanes have been developed as saturated bioisosteres for the ortho-substituted phenyl ring, leading to dramatic improvements in water solubility and reduced lipophilicity while retaining bioactivity in agrochemicals. nih.gov The synthesis of monoprotected diamines from 1,5-disubstituted spiro[2.3]hexane scaffolds has yielded building blocks that are promising isosteres for both piperidine and cycloalkanes. researchgate.net The constrained nature of the 5-azaspiro[2.3]hexane framework makes it a suitable candidate for replacing various five- and six-membered rings, providing a tool to rigidly control the conformation of molecules. beilstein-journals.orgnih.govresearchgate.net This "freezing" of conformation can enhance potency and selectivity for biological targets. nih.gov
Modulation of Physicochemical Profiles through 5-Azaspiro[2.3]hexane Incorporation
The introduction of the 5-azaspiro[2.3]hexane motif can significantly alter key physicochemical properties of a molecule, such as basicity (pKa) and lipophilicity (LogP), which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.
Impact on Basicity (pKa) of Amine Centers
The basicity of the nitrogen atom in the azetidine (B1206935) ring of the 5-azaspiro[2.3]hexane system is a crucial parameter. Studies on the constitutional isomer, 4-azaspiro[2.3]hexane, have provided valuable insights. The replacement of a piperidine ring with the 4-azaspiro[2.3]hexane moiety has been shown to decrease the basicity of the parent compound. rsc.org This reduction in pKa is attributed to the increased s-character of the nitrogen lone pair orbital due to the ring strain of the four-membered azetidine ring. A lower pKa can be advantageous in drug design, as it can reduce unwanted interactions with off-target biological macromolecules and influence absorption and distribution.
Below is a table comparing the experimental pKa values of a model compound containing the 4-azaspiro[2.3]hexane core with its piperidine and azetidine analogues.
| Compound | Structure | Experimental pKa |
| N-Benzyl-4-azaspiro[2.3]hexane | 8.87 | |
| N-Benzylpiperidine | 9.12 | |
| N-Benzylazetidine | 8.99 | |
| Data sourced from studies on 4-azaspiro[2.3]hexane, the constitutional isomer of 5-azaspiro[2.3]hexane. rsc.org |
Influence on Lipophilicity (LogP)
Lipophilicity, often expressed as LogP or LogD, is a critical property that affects a drug's solubility, permeability, and metabolic stability. The incorporation of strained spirocyclic systems can modulate lipophilicity. Research on 4-azaspiro[2.3]hexane indicates that replacing a piperidine with this scaffold can lead to an increase in lipophilicity. rsc.org This effect is likely due to the masking of the polar nitrogen atom within the more complex three-dimensional spirocyclic structure.
The table below presents a comparison of the calculated LogP (cLogP) and experimental LogD7.4 values for a model compound with the 4-azaspiro[2.3]hexane core and its piperidine and azetidine counterparts.
| Compound | cLogP | Experimental LogD7.4 |
| N-Benzyl-4-azaspiro[2.3]hexane | 3.0 | 1.1 |
| N-Benzylpiperidine | 2.8 | 1.0 |
| N-Benzylazetidine | 2.0 | 0.6 |
| Data sourced from studies on 4-azaspiro[2.3]hexane, the constitutional isomer of 5-azaspiro[2.3]hexane. rsc.org |
Design of Conformationally Constrained Amino Acid Analogues
The rigid framework of 5-azaspiro[2.3]hexane-2-amine makes it an excellent starting point for the design of conformationally constrained analogues of endogenous amino acid neurotransmitters. By mimicking the structure of these neurotransmitters while restricting their conformational freedom, it is possible to develop potent and selective ligands for their receptors.
"Frozen" Analogues of L-Glutamic Acid
L-Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are important targets for the treatment of a wide range of neurological and psychiatric disorders. beilstein-journals.orgnih.gov However, the inherent flexibility of L-glutamic acid allows it to adopt numerous conformations, leading to a lack of selectivity when it interacts with its various receptor subtypes.
To address this, researchers have designed and synthesized 5-azaspiro[2.3]hexane derivatives as "frozen" analogues of L-glutamic acid. beilstein-journals.orgnih.gov In these analogues, the spirocyclic core holds the key pharmacophoric elements—the α-amino acid and the distal carboxylic acid—in a well-defined spatial arrangement that mimics a specific bioactive conformation of L-glutamic acid. The synthesis of these compounds is often complex, requiring stereocontrolled methods to obtain the desired isomers. beilstein-journals.org The resulting constrained analogues are valuable tools for probing the specific conformational requirements of different glutamate (B1630785) receptor subtypes, which can aid in the design of more selective drugs.
| Compound | Target | Design Rationale | Reference |
| 5-Azaspiro[2.3]hexane-derived amino acids | Glutamate Receptors | To create conformationally restricted analogues of L-glutamic acid, thereby increasing receptor subtype selectivity. | beilstein-journals.orgnih.gov |
Spirocyclic Analogues of γ-Aminobutyric Acid (GABA)
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Like L-glutamic acid, GABA is a flexible molecule, and constraining its conformation is a valid strategy for developing selective ligands for GABA receptors. While direct examples of 5-azaspiro[2.3]hexan-2-amine as a GABA analogue are not prominently featured in the searched literature, the principles of conformational restriction using spirocyclic scaffolds are applicable. For instance, the synthesis of 2-azaspiro[4.4]nonane-6-carboxylates has been reported as a method to create novel GABA analogues with restricted conformational flexibility. univie.ac.at This approach highlights the utility of spirocyclic systems in mimicking the structure of GABA while limiting its rotational freedom. The design of such analogues aims to present the amino and carboxylic acid groups in a specific orientation that favors binding to a particular GABA receptor subtype.
| Spirocyclic System | Target Neurotransmitter | Key Feature | Reference |
| 2-Azaspiro[4.4]nonane | GABA | Introduction of a spirocyclic core to restrict the conformation of the GABA backbone. | univie.ac.at |
Applications in Peptidomimetics (e.g., β-turn and sheet-like structures)
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced metabolic stability and oral bioavailability. A common strategy in peptidomimetic design is to replicate the secondary structures of peptides, such as β-turns and β-sheets, which are often involved in molecular recognition events.
The rigid, three-dimensional structure of 5-azaspiro[2.3]hexane-2-amine makes it a valuable scaffold for the design of β-turn mimetics. acs.orgnih.gov A β-turn is a region of a peptide chain where it abruptly reverses direction, a feature that is crucial for the biological activity of many peptides. By incorporating the 5-azaspiro[2.3]hexane core into a peptide sequence, it is possible to induce a turn-like conformation, thereby creating a stable and predictable secondary structure. nih.gov The synthesis of spiro-β-lactams, which can be further elaborated into peptidomimetics, has been shown to produce molecules that adopt a β-turn conformation. nih.gov This approach allows for the precise positioning of amino acid side chains in a manner that mimics the native peptide, enabling the design of potent and selective ligands for peptide receptors.
| Peptidomimetic Application | Scaffold | Mimicked Structure | Reference |
| β-Turn Mimetics | Spiro-β-lactams | Type II β-turn | nih.gov |
| β-Turn Mimetics | Spiro-bicyclic systems | Type II β-turn | acs.org |
Pharmacological and Biological Research Applications of 5 Azaspiro 2.3 Hexan 2 Amine Scaffolds
Integration into Chemical Libraries for High-Throughput Screening (HTS)
The quest for novel drug candidates frequently begins with the screening of large compound libraries against biological targets. The inclusion of the 5-azaspiro[2.3]hexane scaffold in these libraries is a strategic move to expand the exploration of chemical space. Spirocyclic structures are particularly valuable as they introduce three-dimensionality, a feature often lacking in traditional, flatter aromatic compounds. nih.gov
Fragment-based drug design, a key strategy in modern drug discovery, benefits significantly from conformationally restricted molecules like those derived from 5-azaspiro[2.3]hexane. enamine.net The predefined spatial arrangement of functional groups on such a rigid scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net Consequently, chemical suppliers and research organizations synthesize and incorporate these unique azetidine-containing building blocks into their HTS collections to accelerate drug discovery projects. enamine.netnih.gov
Structure-Activity Relationship (SAR) Studies of 5-Azaspiro[2.3]hexane Derivatives
Understanding how the chemical structure of a molecule relates to its biological activity is fundamental to medicinal chemistry. For 5-azaspiro[2.3]hexane derivatives, SAR studies focus on leveraging the unique properties of the spirocyclic core.
The defining feature of the 5-azaspiro[2.3]hexane scaffold is its spirocyclic nature, which imparts significant conformational rigidity. beilstein-journals.org Researchers have developed strategies to create "frozen" analogues of naturally flexible molecules by incorporating this scaffold. beilstein-journals.orgnih.gov For example, in designing analogues of the neurotransmitter L-glutamic acid, the 5-azaspiro[2.3]hexane core was used to severely limit the rotation around key chemical bonds. beilstein-journals.orgnih.gov This conformational constraint is hypothesized to enhance the molecule's ability to bind with high selectivity to specific receptor subtypes, as the fixed orientation of substituents can be tailored for a precise fit into a target's binding pocket. researchgate.net The limited conformational freedom offers predictable vectorization of chemical substituents, which can lead to more selective target interactions. researchgate.net
The optimization of a lead compound into a viable drug candidate often involves iterative modifications to improve its binding affinity and efficacy. The 5-azaspiro[2.3]hexane scaffold serves as a robust platform for such optimization. Research has demonstrated that introducing a spirocyclic moiety can significantly improve a compound's affinity for its target. researchgate.net In one study, replacing a more flexible chemical group with a spirocyclic amine structure led to a dramatic increase in affinity for the enzyme monoacylglycerol lipase (B570770) (MAGL), with potency improving into the sub-nanomolar range. researchgate.net This principle of using a rigidifying spiro-structure to lock in a bioactive conformation is a key strategy for enhancing the potency of drug candidates derived from the 5-azaspiro[2.3]hexane framework.
Applications in Target-Oriented Drug Discovery Programs
The unique structural and conformational properties of 5-azaspiro[2.3]hexane derivatives make them suitable for the design of specific modulators of key biological targets implicated in a variety of diseases.
One of the most well-documented applications of the 5-azaspiro[2.3]hexane scaffold is in the design of ligands for glutamate (B1630785) receptors. beilstein-journals.orgnih.gov L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are targets for treating a wide range of disorders, including schizophrenia, depression, and neurodegenerative diseases. beilstein-journals.orgnih.gov
To achieve selectivity among the various glutamate receptor subtypes (e.g., mGluRs), researchers have synthesized conformationally "frozen" analogues of L-glutamic acid based on the 5-azaspiro[2.3]hexane structure. beilstein-journals.org The design rationale is that by restricting the molecule's flexibility, it can be made to preferentially bind to a single receptor subtype, thereby offering a more targeted therapeutic effect and potentially reducing side effects. beilstein-journals.orgnih.gov The synthesis of these analogues, derived from starting materials like D-serine, represents a targeted effort to create potent and selective modulators for these critical CNS targets. beilstein-journals.org
The 5-azaspiro[2.3]hexane framework has also been identified as a promising scaffold for the development of potent enzyme inhibitors. Research indicates that (aza)spiro[2.3]hexanes hold significant potential in bioorganic and medicinal chemistry, a claim supported by the discovery of highly potent inhibitors of histone deacetylase (HDAC) 1/3 and homeodomain-interacting protein kinase 1 (HIPK1) that incorporate this structural motif. researchgate.netsci-hub.se
HDACs are important targets in cancer therapy, and the development of selective inhibitors is a major goal in oncology research. google.com Similarly, HIPK1 inhibitors are being investigated for various therapeutic applications. The successful application of the (aza)spiro[2.3]hexane scaffold in developing inhibitors for these enzymes highlights its versatility and utility in creating targeted therapeutics beyond neurotransmitter receptors. researchgate.netsci-hub.se
Exploration in Antitumor Agent Research (related azaspiro bicyclic compounds)
While direct antitumor research on 5-Azaspiro[2.3]hexan-2-amine is not extensively documented, the broader class of azaspiro bicyclic and related spirocyclic compounds has shown significant promise in oncology. nih.gov Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against numerous cancer cell lines.
For instance, a series of 1-oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione derivatives were developed to reduce the reactivity of Michael acceptors, which can lead to adverse effects. nih.gov Several of these compounds demonstrated moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines. nih.gov Notably, compound 8b in the study showed the most potent anti-proliferative effect on MDA-MB-231 cells and induced apoptosis. nih.gov
In another study, new spirocyclic triterpenoids isolated from Leonurus japonicus fruit displayed moderately potent growth inhibition of five human cancer cell lines, including stomach cancer (BGC-823), hepatocarcinoma (Huh-7), and breast adenocarcinoma (MCF-7), with IC₅₀ values below 10 μM. mdpi.com Furthermore, research into inhibitors of the STING (stimulator of interferon genes) pathway, a key regulator of innate immunity, has highlighted the potential of azaspiro compounds. acs.orgacs.org A novel small-molecule ENPP1 inhibitor, compound 31 , which features a pyrrolopyrimidinone core linked to an azaspiro moiety, exhibited significant antitumor efficacy in mouse models by enhancing STING-mediated immune activation. acs.orgacs.org
| Compound Class/Name | Related Scaffold | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|---|
| 1-Oxa-4-azaspiro nih.govnih.govdeca-6,9-diene-3,8-dione Derivatives (e.g., compound 8b) | Azaspiro[4.5]decane | MDA-MB-231 (Breast), A549 (Lung), HeLa (Cervical) | Compound 8b showed the strongest effect on MDA-MB-231 cells and was found to inhibit tumor cell proliferation by blocking the cell cycle. nih.gov | nih.gov |
| Spirocyclic Triterpenoids (78–79) | Spiro[4.5]decane (all-carbon) | BGC-823 (Stomach), KE-97 (Stomach), Huh-7 (Hepatocarcinoma), Jurkat (T-cell), MCF-7 (Breast) | Displayed moderately potent growth inhibition with IC₅₀ values < 10 μM. mdpi.com | mdpi.com |
| Compound 31 (ENPP1 Inhibitor) | Azaspiro-linked Pyrrolopyrimidinone | 4T1 and CT26 (in vivo mouse models) | Showed potent ENPP1 inhibition (IC₅₀ of 14.68 nM) and significant antitumor efficacy by activating the STING pathway for cancer immunotherapy. acs.orgacs.org | acs.orgacs.org |
Computational Drug Design Methodologies in the Context of this compound
Computational techniques are indispensable in modern drug discovery, allowing for the rapid and cost-effective evaluation of vast chemical spaces. nih.govnih.gov These methodologies are particularly well-suited for exploring the potential of rigid and three-dimensional scaffolds like this compound.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. mdpi.com This technique is crucial for understanding the interactions that drive binding affinity and selectivity. For azaspiro compounds, docking studies can elucidate how the unique spirocyclic core orients substituents to interact with key amino acid residues in a protein's binding pocket.
For example, in a study of ENPP1 inhibitors, molecular docking predicted that a compound featuring a spirocyclic linker occupies the cGAMP binding site. acs.org The model revealed specific interactions, such as hydrogen bonds between the compound's pyrimidine (B1678525) moiety and the amino acid K295, as well as π-π stacking with Y340 and F257. acs.org In another study, docking of spiro[indole-3,4′-pyridine] derivatives against the bacterial regulator protein PqsR showed binding energies ranging from -5.8 to -8.2 kcal/mol, indicating good affinity for the target. mdpi.com Such studies confirm the presence of crucial interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the kinase cavity. nih.gov
Virtual screening (VS) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach serves as a cost-effective alternative to experimental high-throughput screening (HTS). nih.govepa.gov VS can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active molecules as a template. sygnaturediscovery.com
Libraries containing spirocyclic scaffolds like this compound are valuable assets for VS campaigns due to their structural novelty and three-dimensionality. nih.gov A typical VS workflow involves filtering millions of compounds based on physicochemical properties (like Lipinski's rule of five) and then docking the remaining candidates into the target's active site. mdpi.commdpi.com This process prioritizes a smaller, more manageable set of compounds for experimental testing, significantly increasing the probability of discovering active leads. nih.govsygnaturediscovery.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By generating molecular descriptors—numerical values that describe the physicochemical properties of a molecule—QSAR models can predict the activity of novel, unsynthesized compounds. nih.govnih.gov
For scaffolds like azaspiro compounds, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. researchgate.net These models can provide insights into how steric and electrostatic fields around the molecule influence its inhibitory activity. In a study on spiro-derivatives as acetyl-CoA carboxylase inhibitors, a CoMSIA model yielded high correlation coefficients (q² = 0.779, r² = 0.937), indicating strong predictive ability. researchgate.net The resulting contour maps suggested that bulky, electropositive groups at certain positions would enhance the compound's activity, guiding future structural modifications. researchgate.net
De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit a specific biological target and adhere to desired physicochemical properties. ethz.chpharmafeatures.com This innovative approach uses algorithms, often inspired by artificial intelligence and machine learning, to "grow" molecules within the constraints of a target's binding site or to generate new scaffolds with desirable features. ethz.ch
Spirocyclic motifs are highly valuable in de novo design because they provide a rigid core with well-defined three-dimensional exit vectors for substituents. mdpi.comnih.gov Incorporating a scaffold like this compound into a generative algorithm can lead to the creation of entirely new chemical entities that occupy unexplored chemical space. nih.gov These methods can perform "scaffold-hopping," moving from a known active molecule to a completely novel chemotype, thereby providing innovative starting points for drug discovery projects. ethz.ch
Future Research Directions and Prospects for 5 Azaspiro 2.3 Hexan 2 Amine
Development of Innovative and Sustainable Synthetic Routes
The synthesis of 5-azaspiro[2.3]hexane derivatives presents unique challenges due to the need to control the stereochemistry of multiple chiral centers and the presence of the strained spirocyclic junction. beilstein-journals.org A key innovative approach involves a diastereoselective rhodium-catalyzed cyclopropanation. nih.gov In one reported synthesis of a derivative, this reaction was performed on a terminal double bond of an azetidine (B1206935) precursor, starting from D-serine. beilstein-journals.org
Initial attempts using a catalytic amount of rhodium(II) acetate (B1210297) and an excess of ethyl diazoacetate resulted in modest yields. beilstein-journals.org However, optimization of the reaction concentration and an increase in the catalyst loading significantly improved the yield to 60%. beilstein-journals.org This method preferentially produces the trans cyclopropane (B1198618) products. beilstein-journals.org Another general strategy for accessing the core structure relies on the cyclopropanation of corresponding azetidine derivatives. researchgate.net Future research will likely focus on developing even more efficient and sustainable methods, potentially exploring electrochemical approaches for cyclopropanation or leveraging flow chemistry to enhance control and scalability. researchgate.net
Exploration of Novel Chemical Space through Combinatorial and Parallel Synthesis
The 5-azaspiro[2.3]hexane scaffold is an ideal starting point for the construction of diverse chemical libraries through combinatorial and parallel synthesis. Chemical suppliers like Enamine specialize in creating vast collections of unique building blocks for this purpose. enamine.net By functionalizing the amine group of 5-azaspiro[2.3]hexan-2-amine and potentially other positions on the scaffold, chemists can rapidly generate a multitude of derivatives. This allows for the systematic exploration of the chemical space around the core structure, enabling the screening of thousands of related compounds against various biological targets to identify new hits and lead compounds.
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational modeling is a critical tool for accelerating the development of drugs based on the 5-azaspiro[2.3]hexane scaffold. Theoretical calculations have already been employed to determine the stability of the different possible diastereoisomers that can be formed during synthesis, with results aligning with experimental data. beilstein-journals.org
Future efforts will likely involve more advanced computational techniques:
Molecular Docking: These simulations can predict how derivatives of this compound bind to the active sites of target proteins, helping to prioritize which compounds to synthesize. researchgate.net This allows for a more rational, structure-based approach to drug design.
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of the molecule and predict its reactivity, providing insights into reaction mechanisms.
Pharmacokinetic Predictions: Computational tools can forecast the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to design compounds with better drug-like characteristics from the outset. researchgate.net
Integration with Emerging Technologies in Drug Discovery (e.g., AI-driven design)
Broader Application of this compound as a Core Building Block in Diverse Therapeutic Areas
The most direct application of 5-azaspiro[2.3]hexane derivatives has been as conformationally "frozen" analogues of L-glutamic acid. nih.gov L-glutamic acid is a primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are implicated in a wide range of CNS disorders. beilstein-journals.orgnih.gov By restricting the rotation of the molecule, these spirocyclic analogues can achieve higher potency and selectivity for specific glutamate (B1630785) receptor subtypes, making them promising candidates for treating conditions like schizophrenia, depression, anxiety, Parkinson's disease, and Alzheimer's disease. beilstein-journals.org
Beyond CNS disorders, the unique properties of the 5-azaspiro[2.3]hexane scaffold make it a versatile building block for many other therapeutic areas. The introduction of spirocyclic motifs is a known strategy to modulate key physicochemical properties. bldpharm.com Specifically, exchanging traditional ring systems for azaspiro cycles has been shown to:
Lower lipophilicity (LogD) , which can improve solubility and reduce off-target effects. bldpharm.com
Enhance metabolic stability , leading to a longer duration of action in the body. bldpharm.com
Improve selectivity for the intended biological target over other related proteins, which can reduce side effects. bldpharm.com
These advantages position this compound as a valuable core structure for developing next-generation therapeutics across oncology, inflammation, and infectious diseases.
Q & A
Q. What are the primary synthetic routes for 5-Azaspiro[2.3]hexan-2-amine derivatives?
Two main strategies are employed:
- Rhodium-catalyzed cyclopropanation : Terminal olefin derivatives (e.g., compound 18 ) react with ethyl diazoacetate in the presence of Rh₂(OAc)₄, achieving up to 60% yield after optimizing solvent (CH₂Cl₂), catalyst loading, and reaction concentration .
- Alternative cyclopropanation methods : Corey-Chaykovsky and Simmons-Smith reactions were initially attempted but yielded <10% products due to steric hindrance in α,β-unsaturated esters .
- Key intermediates : Boc-protected derivatives (e.g., 25a/c ) are deprotected and oxidized to yield constrained amino acids like 27a/c .
Q. What analytical techniques are critical for characterizing stereochemistry in these derivatives?
- Chiral HPLC : Used to separate enantiomers (e.g., 20a/c with 49% and 33% relative abundance) .
- NOE studies : Determine spatial proximity of protons to assign stereochemistry (e.g., confirming cis-selectivity in cyclopropanation) .
- NMR spectroscopy : Identifies cyclopropyl protons (four distinct signals in -NMR) and carbonyl groups (IR at ~1751 cm) .
Q. What role do protecting groups play in synthesizing spiro-based amino acids?
- Boc protection : Stabilizes intermediates (e.g., 20a/c ) during cyclopropanation. Deprotection with TFA/K₂CO₃ or Jones reagent yields free amines/acids (e.g., 27a/c ) .
- Ester reduction : DIBAL selectively reduces esters to alcohols (e.g., 22 ) without affecting the spiro core .
Advanced Research Questions
Q. How can diastereoselectivity in cyclopropanation be controlled?
- Rhodium catalysis : Rh₂(OAc)₄ promotes cis-selectivity, favoring 20a/c (1.5:1 ratio) over trans-isomers (20b/d ) .
- Solvent effects : CH₂Cl₂ enhances facial selectivity (Si-face attack) compared to polar aprotic solvents .
- Theoretical validation : Hybrid DFT calculations (HF/6-31G*) confirm 20a/c are 1.5–4.5 kcal/mol more stable than 20b/d , aligning with experimental yields .
Q. How do structural modifications impact biological activity (e.g., JAK1 inhibition)?
- Spiro ring constraints : Rigid 5-azaspiro[2.3]hexane in 6c improves JAK1 selectivity (IC=8.5 nM; 48-fold selectivity over JAK2) by mimicking ATP-binding pocket geometry .
- SAR studies : Substitution at the 7-position (e.g., methyl-pyrrolopyrimidine) enhances potency, while bulkier groups reduce kinase affinity .
Q. What computational methods validate stereochemical outcomes?
- Conformational sampling : MacroModel 9.111 generates 10,000 conformers per isomer, minimized using OPLS-2005 force fields .
- Energy comparisons : Gaussian09 optimizations (HF/6-31G*) rank stability: 20a/c (ΔG=0 kcal/mol) > 20b (+1.49 kcal/mol) > 20d (+4.48 kcal/mol) .
Q. How do conformationally constrained analogs enhance glutamate receptor targeting?
- "Frozen" analogs : Derivatives like 27a/c restrict rotation around C3–C4 bonds, mimicking bioactive conformations of L-glutamic acid. This improves binding to mGluRs, with potential applications in neurodegenerative disease therapeutics .
- Biological assays : In vitro mGluR binding assays and in vivo efficacy in CNS models (e.g., epilepsy, pain) validate target engagement .
Methodological Insights
Q. How are low yields addressed in spiro compound synthesis?
- Reaction optimization : Increasing ethyl diazoacetate stoichiometry (2.5 equiv) boosts cyclopropanation yield from 23% to 51% .
- Catalyst tuning : Higher Rh₂(OAc)₄ loading (5 mol%) improves turnover in sterically hindered systems .
- Alternative routes : Switching from Tebbe olefination (low scalability) to Petasis olefination increases intermediate 18 yield to 58% .
Q. What strategies resolve contradictions in stereoselectivity data?
- Cross-validation : Combining HPLC enantiomer ratios with NOE-derived spatial data reconciles experimental and computational results .
- Cryo-crystallography : For unresolved cases, X-ray structures of intermediates (e.g., 20a ) provide definitive stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
